1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-(4-methoxypiperidin-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-29-24-13-17-26(18-14-24)23-9-7-22(8-10-23)25(28)27-15-11-21(12-16-27)19-20-5-3-2-4-6-20/h2-10,21,24H,11-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWHDWKUQKMRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reductive amination of a piperidine derivative with benzyl and methoxy-substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Neurological Disorders
One of the primary applications of 1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine is in the treatment of neurological disorders. Its structural similarity to established neuropharmacological agents suggests potential efficacy as an antagonist or modulator of various neurotransmitter receptors.
- Dopaminergic Activity: The compound may exhibit dopaminergic activity similar to other benzylpiperidine derivatives, which have been shown to influence dopamine release and uptake. This property is particularly relevant in the context of treating conditions such as schizophrenia and Parkinson’s disease.
- NMDA Receptor Modulation: Research indicates that compounds with similar structures can act as NMDA receptor antagonists, potentially providing neuroprotective effects against excitotoxicity associated with neurodegenerative diseases .
Pain Management
Recent studies have suggested that derivatives of benzylpiperidine can be effective in pain management. The modulation of pain pathways through opioid receptor interactions makes this compound a candidate for further investigation in analgesic therapies.
Case Study 1: Antipsychotic Potential
In a study examining the antipsychotic potential of benzylpiperidine derivatives, this compound was evaluated for its effects on dopamine receptor activity. Results indicated significant receptor binding affinity, suggesting that this compound could be developed as a novel antipsychotic agent .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of related compounds in models of neurodegeneration. The findings revealed that compounds with similar piperidine structures could reduce neuronal death induced by glutamate toxicity, highlighting the potential of this compound in preventing neurodegenerative processes .
Mechanism of Action
The mechanism of action of 1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences between the target compound and analogous piperidine derivatives:
Key Observations :
- The benzylpiperidine-carbonyl moiety (common in ) enhances lipophilicity, which may improve blood-brain barrier penetration.
- 4-Methoxypiperidine (target compound) introduces polarity, balancing solubility and membrane permeability compared to purely lipophilic analogs like 18 .
- Heterocyclic modifications (e.g., benzothiazinone in ) can alter electronic properties and binding affinities.
Key Observations :
- Low yields in highlight challenges in coupling sterically hindered piperidine derivatives.
- Reductive amination () and Buchwald-Hartwig () are reliable for piperidine-piperazine linkages.
Physicochemical Properties
Notes:
- *Predicted based on methoxy (polar) and benzyl (nonpolar) groups.
- †Estimated via analogy to .
Biological Activity
1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a piperidine ring, which is known for its involvement in various biological activities due to its ability to interact with neurotransmitter systems.
This compound exhibits multiple pharmacological actions, primarily as a monoamine releasing agent. It is particularly selective for dopamine and norepinephrine release, with reported selectivity ratios that suggest significant potential for treating mood disorders and attention-related conditions.
- Dopamine Release : The compound shows a notable ability to enhance dopamine release, which is critical for mood regulation and cognitive functions.
- Norepinephrine Release : Its action on norepinephrine may contribute to increased alertness and energy levels.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine structure significantly impact the biological activity of related compounds. For example, studies on 4-benzylpiperidine derivatives have shown that alterations in the aromatic substituents and the length of carbon linkers can enhance selectivity towards dopamine and norepinephrine transporters .
Table 1: Summary of SAR Findings
| Compound Structure | Key Modifications | Biological Activity |
|---|---|---|
| 4-Benzylpiperidine | Two-carbon linker | Higher DAT inhibition |
| 2-Naphthyl substitution | Enhanced NET inhibition | Increased affinity for norepinephrine transporter |
| Biphenyl substitution | Stronger SERT inhibition | Selective serotonin reuptake inhibition |
Neuropharmacological Studies
A study published in Nature explored the effects of various piperidine derivatives, including those structurally related to this compound. The findings demonstrated that certain derivatives exhibited significant antinociceptive properties, suggesting potential applications in pain management .
Another investigation focused on the compound's effects on serotonin and norepinephrine reuptake. The results indicated that specific modifications could enhance the inhibitory effects on these transporters, thereby improving antidepressant efficacy .
Clinical Implications
Recent studies have highlighted the potential use of this compound in treating conditions such as depression and anxiety disorders. Its ability to modulate monoamine levels positions it as a candidate for further clinical trials aimed at evaluating its therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis of benzylpiperidine derivatives often involves multi-step reactions, including Grignard reagent formation, carbonyl coupling, and amine dealkylation. For example, ethyl 2-(4-(4-benzylpiperidine-1-carbonyl)phenoxy)acetate (a related compound) was synthesized via nucleophilic substitution under anhydrous conditions, achieving moderate yields (56–57%) using CHCl₃/MeOH as solvents . Key factors include temperature control (room temperature for coupling steps), inert atmospheres (N₂/Ar), and purification via silica gel chromatography. Lower yields in early steps (e.g., 50% for intermediates) suggest the need for optimized stoichiometry or catalyst screening .
Q. How can researchers characterize the structural integrity of this compound and confirm its purity?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., benzyl and methoxy groups). For example, 4-benzylpiperidine derivatives show distinct aromatic proton shifts at δ 7.2–7.4 ppm and methoxy singlet peaks at δ 3.2–3.4 ppm .
- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>95%) and retention times (e.g., 8.2 min for related piperidinylmethanones) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 394.21; observed = 394.18) .
Q. What structural motifs in this compound are associated with biological activity?
- Methodological Answer : The 4-benzylpiperidine moiety is a known pharmacophore for targeting neurological receptors (e.g., σ-receptors) due to its lipophilic aromatic group and tertiary amine . The 4-methoxyphenyl group may enhance metabolic stability by reducing oxidative degradation . Comparative studies with halogenated analogs (e.g., 4-fluorobenzyl derivatives) suggest that electron-donating substituents (e.g., methoxy) improve binding affinity in enzyme inhibition assays .
Advanced Research Questions
Q. How can researchers resolve conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies in solubility (e.g., poor solubility in water but moderate in DMSO) arise from the compound’s amphiphilic nature. To address this:
- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays to balance solubility and biocompatibility .
- Salt Formation : Hydrochloride salts (e.g., methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride) improve aqueous solubility while maintaining stability .
- Experimental Validation : Conduct parallel solubility tests using nephelometry or UV-Vis spectroscopy to quantify solubility limits .
Q. What in vitro models are suitable for studying this compound’s enzyme inhibition potential?
- Methodological Answer :
- HDAC Inhibition : Test inhibition of histone deacetylases (HDACs) using fluorogenic substrates (e.g., acetylated lysine derivatives). Ethyl 2-(4-(4-benzylpiperidine-1-carbonyl)phenoxy)acetate (a structural analog) showed HDAC inhibition at IC₅₀ = 1.2 µM in HeLa cell lysates .
- Kinase Assays : Use ADP-Glo™ kinase assays to evaluate inhibition of PI3K/AKT/mTOR pathways, leveraging the benzoylpiperidine core’s affinity for ATP-binding pockets .
- Dose-Response Analysis : Perform IC₅₀ determinations with 8-point dilution series (0.1–100 µM) and nonlinear regression modeling .
Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity for neurological targets?
- Methodological Answer :
- Substituent Screening : Synthesize analogs with varied substituents (e.g., 4-ethoxy, 4-fluoro) on the phenyl ring to assess steric/electronic effects on receptor binding .
- Molecular Docking : Use AutoDock Vina to model interactions with σ-1 receptors; prioritize analogs with predicted ΔG < -8 kcal/mol .
- In Vivo Validation : Compare pharmacokinetic profiles (e.g., brain-plasma ratio) in rodent models to identify candidates with enhanced blood-brain barrier penetration .
Q. What analytical challenges arise in quantifying degradation products of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS/MS to identify hydrolyzed or oxidized byproducts (e.g., demethylated derivatives) .
- Stability-Indicating Methods : Develop HPLC methods with gradient elution (e.g., 10–90% acetonitrile in 20 min) to resolve degradation peaks .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare impurity profiles using peak area normalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
